molecular formula C6H4O3 B1296527 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione CAS No. 10374-07-9

3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione

Cat. No. B1296527
CAS RN: 10374-07-9
M. Wt: 124.09 g/mol
InChI Key: XREQZAHSEPNASW-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is a chemical compound with the molecular formula C6H4O3 . It has a molecular weight of 124.1 .


Synthesis Analysis

The compound has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . It reacts readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .


Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is represented by the InChI code: 1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H .


Chemical Reactions Analysis

As mentioned earlier, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . The structures and stereochemistry of the adducts were deduced from their NMR data .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 124.1 . Unfortunately, no further physical and chemical properties were found in the search results.

Scientific Research Applications

Synthesis of New Compounds

  • 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is used in the synthesis of new compounds with potential biological activity. These compounds are derived from reactions involving 2-propyn-1-ol or 2-propynylamine derivatives and carbon suboxide in various molar ratios (Bonsignore et al., 1998).

In Organic Chemistry Reactions

  • This compound plays a role in platinum-catalyzed enyne cyclization and cyclopropane cleavage. Oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes, produced via these reactions, yields oxepane derivatives. Acid-catalyzed opening of the cyclopropane ring leads to dihydrobenzofurans or 3,4-dihydro-2H-chromenes (Nevado et al., 2004).

As an Acetylene Equivalent in Cycloadditions

  • It is effective as an acetylene equivalent in 1,3-dipolar and Diels–Alder cycloadditions. It reacts with various reagents, forming adducts whose structures and stereochemistry are deduced from NMR data. The adducts undergo thermal fragmentation upon pyrolysis, leading to products derived from reaction of acetylene in the cycloaddition step (Cadogan et al., 1991).

Diels-Alder Reaction Studies

  • Used in Diels-Alder reactions with various diene components, leading to the production of 7-Oxabicyclo[2.2.1]hept-2-ene derivatives and highly functionalized cyclohexenols. These reactions are sometimes facilitated by chiral titanium catalysts (Yamamoto & Narasaka, 1995).

Thermolysis and Rearrangement Studies

  • In thermolysis studies, derivatives of this compound have been prepared through various chemical reactions. These derivatives, upon heating, undergo rearrangement to form different chemical structures, demonstrating the compound's versatility in organic synthesis (Childs & Johnson, 1967).

Future Directions

The effectiveness and limitations of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions have been reported . This suggests that future research could focus on exploring its potential in other types of chemical reactions.

properties

IUPAC Name

3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREQZAHSEPNASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337469
Record name 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione

CAS RN

10374-07-9
Record name 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
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Reactant of Route 5
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Reactant of Route 6
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione

Citations

For This Compound
9
Citations
JIG Cadogan, DK Cameron, I Gosney… - Journal of the …, 1991 - pubs.rsc.org
The effectiveness and limitations of dioxo-3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione (cyclobut-3ene-1,2-dicarboxylic anhydride) as an acetylene equivalent in both 1,3-dipolar and Diels–…
Number of citations: 31 pubs.rsc.org
MG Perrott, BM Novak - Macromolecules, 1996 - ACS Publications
The compounds bis(phenylmethyl) cis-cyclobutene-3,4-dicarboxylate (1) and cis-3,4-bis(2-oxa-3-phenylpropyl)cyclobutene (2) were polymerized by ring-opening metathesis …
Number of citations: 61 pubs.acs.org
G Olivotto - 2014 - dspace.unive.it
In the present project, we studied the design of an appropriate strategy for the preparation of cyclobutenes by means of Lewis acid catalysis. In particular the Ficini stepwise [2+2] …
Number of citations: 0 dspace.unive.it
S Ha - 2021 - scholarworks.unist.ac.kr
Cyclobutenes are good synthetic intermediates for their diversity and found in complex natural products and pharmaceuticals. Therefore, the development of synthetic method for …
Number of citations: 0 scholarworks.unist.ac.kr
C Zhang, H Jiao, W Jia - Computational and Theoretical Chemistry, 2020 - Elsevier
Using density functional theory M06-2X functional in combination with 6-311++G** basis set, we have obtained six types of highly strained dienophiles (1-6). The Diels-Alder reactions …
Number of citations: 6 www.sciencedirect.com
LI Belen'Kii - Nitrile oxides, nitrones, and nitronates in organic …, 2007 - Wiley Online Library
The chemistry of nitrile oxides is well documented. Several important monographs either specially devoted to nitrile oxides or including corresponding comprehensive chapters should …
Number of citations: 31 onlinelibrary.wiley.com
H Brodbeck, D Bourgin, R Neier - Tetrahedron letters, 1986 - Elsevier
2.5-Dimethyl muconic acid anhydride has been synthesized in three steps from catechol and transformed via a high yielding photochemical ring closure into cis-l,5-dimethyl-3-…
Number of citations: 6 www.sciencedirect.com
F Liu - 2014 - escholarship.org
The concept of gating was introduced into host-guest chemistry by our group in the 1990s, as a result of computational studies on Cram's hemicarcerands. Since that time, a variety of …
Number of citations: 1 escholarship.org
JP Finet, PJ Guiry - Reactions - pubs.rsc.org
Conformationally restricted spin labelled nucleotides: a model study of the synthesis and properties of the 2’, 3’-0-spiro ketal of uridine and 4-0~ 0-2, 2, 6, 6-tetramethyl-1-piperidyloxy …
Number of citations: 0 pubs.rsc.org

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